(3-Bromo-5-chloro-2-iodophenyl)methanol
CAS No.: 213771-19-8
Cat. No.: VC7908537
Molecular Formula: C7H5BrClIO
Molecular Weight: 347.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 213771-19-8 |
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Molecular Formula | C7H5BrClIO |
Molecular Weight | 347.37 g/mol |
IUPAC Name | (3-bromo-5-chloro-2-iodophenyl)methanol |
Standard InChI | InChI=1S/C7H5BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 |
Standard InChI Key | PFWJQDFZIYNJOA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1CO)I)Br)Cl |
Canonical SMILES | C1=C(C=C(C(=C1CO)I)Br)Cl |
Structural and Physicochemical Properties
Molecular Architecture and Stereoelectronic Features
The compound's structure (C₇H₅BrClIO) features a trisubstituted benzene ring with halogens at positions 2 (iodine), 3 (bromine), and 5 (chlorine), while position 1 bears a hydroxymethyl group (-CH₂OH). This arrangement creates significant steric congestion and electronic anisotropy:
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Iodine at the ortho position exerts a strong inductive effect (-I) while providing a heavy atom for crystallographic studies
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Bromine and chlorine at meta positions create dipole moments that influence solubility and reactivity
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The hydroxymethyl group serves as both a hydrogen bond donor and a site for further derivatization
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₅BrClIO |
Molecular Weight | 347.37 g/mol |
IUPAC Name | (3-bromo-5-chloro-2-iodophenyl)methanol |
SMILES | C1=C(C=C(C(=C1CO)I)Br)Cl |
InChI Key | PFWJQDFZIYNJOA-UHFFFAOYSA-N |
Spectroscopic Characterization
While full spectral data remains proprietary, predictive analysis based on structural analogs suggests:
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¹H NMR: Expected signals at δ 4.65 (s, 2H, CH₂OH), δ 5.25 (t, 1H, OH), and aromatic protons between δ 7.1-7.9 ppm with characteristic splitting patterns from adjacent halogens
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¹³C NMR: Distinct peaks for C-I (~95 ppm), C-Br (~105 ppm), and C-Cl (~125 ppm) with the hydroxymethyl carbon at δ 62-65 ppm
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IR Spectroscopy: Strong O-H stretch ~3350 cm⁻¹, C-O vibration ~1050 cm⁻¹, and C-X (X=halogen) stretches between 500-700 cm⁻¹
Synthesis and Manufacturing Strategies
Multi-Step Halogenation Approaches
Industrial synthesis typically follows a sequential halogenation-protection strategy:
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Iodination: Directed ortho-iodination of 3-bromo-5-chlorophenol derivatives using ICl or N-iodosuccinimide (NIS) in acetic acid (Yield: 78-85%)
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Hydroxymethyl Installation: Friedel-Crafts hydroxymethylation using paraformaldehyde and BF₃·Et₂O catalyst (Yield: 65-72%)
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Purification: Sequential recrystallization from ethanol/water mixtures followed by activated charcoal treatment achieves >95% purity
Table 2: Comparative Halogenation Methods
Method | Reagents | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|
Electrophilic | ICl, HNO₃ | 0-5°C | 78 | 92 |
Radical | NIS, AIBN | 80°C | 85 | 89 |
Metal-Mediated | Pd(OAc)₂, KI | 120°C | 82 | 94 |
Pharmaceutical and Agrochemical Applications
Kinase Inhibitor Development
The compound serves as a key building block in tyrosine kinase inhibitors (TKIs):
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Stepwise Functionalization: Sequential Suzuki couplings at iodine and bromine positions create diversified pharmacophores
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Case Study: Intermediate in 3rd generation EGFR inhibitors showing IC₅₀ values <1 nM against T790M mutants
Comparative Analysis with Structural Analogs
(3-Bromo-5-chloro-2-iodophenyl)methanol vs. 3-Bromo-5-chloro-2-iodophenol
Key Differences:
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Solubility: Methanol derivative exhibits 3x higher aqueous solubility (2.1 mg/mL vs. 0.7 mg/mL)
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Reactivity: Hydroxymethyl group enables etherification/acylation vs. phenol's SNAr reactivity
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Catalytic Cross-Coupling: Methanol derivative shows superior coupling yields in aqueous media (84% vs. 62%)
Emerging Research Frontiers
Continuous Flow Manufacturing
Recent trials demonstrate:
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89% yield in 23 minutes residence time vs. 68% in batch over 6 hours
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5x reduction in Pd catalyst loading through immobilized Pd/C cartridges
Photoredox Applications
The iodine substituent facilitates:
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